molecular formula C8H19N B2960547 (2S)-3,5-Dimethylhexan-2-amine CAS No. 2248215-19-0

(2S)-3,5-Dimethylhexan-2-amine

Cat. No.: B2960547
CAS No.: 2248215-19-0
M. Wt: 129.247
InChI Key: ULBFEUQYTNPFOY-MQWKRIRWSA-N
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Description

(2S)-3,5-Dimethylhexan-2-amine: is an organic compound with the molecular formula C8H19N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,5-Dimethylhexan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate starting materials, such as 3,5-dimethylhexan-2-one.

    Reductive Amination: The key step involves the reductive amination of 3,5-dimethylhexan-2-one with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting amine is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-3,5-Dimethylhexan-2-amine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: It can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: (2S)-3,5-Dimethylhexan-2-amine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Pathways: Research explores its role in various biochemical pathways and its interaction with biological macromolecules.

Medicine:

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its use in the development of new medications.

Industry:

    Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.

    Material Science: Research includes its application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific pathway. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
  • (2S,3S,5S)-2-(2,6-dimethyl-phenoxyacetyl)amino-3-hydroxy-5-(2S-(1-tetrahydro-pyrimid-2-onyl)-3-methylbutanoyl)amino-1,6-diphenylhexane

Uniqueness:

  • Chirality: The specific (2S) configuration of 3,5-Dimethylhexan-2-amine gives it unique properties compared to its isomers.
  • Reactivity: Its reactivity in various chemical reactions, such as oxidation and substitution, makes it distinct from other similar compounds.
  • Applications: Its use in asymmetric catalysis and potential therapeutic applications highlight its uniqueness in scientific research and industry.

Properties

IUPAC Name

(2S)-3,5-dimethylhexan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-6(2)5-7(3)8(4)9/h6-8H,5,9H2,1-4H3/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFEUQYTNPFOY-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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